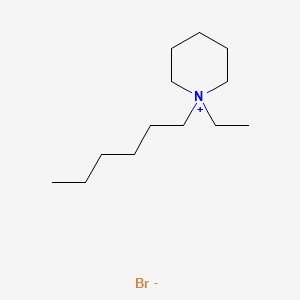![molecular formula C11H16O4 B14689872 Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 35436-50-1](/img/structure/B14689872.png)
Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate is a chemical compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system with two ester groups attached at the 2 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate can be synthesized through the Diels-Alder reaction between dimethyl acetylene dicarboxylate and cyclopentadiene . The reaction is typically carried out at low temperatures to ensure high yields and selectivity. The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves large-scale Diels-Alder reactions using continuous flow reactors. This method allows for efficient production with consistent quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid.
Reduction: Formation of dimethyl bicyclo[2.2.1]heptane-2,3-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antibiotic properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate involves its ability to undergo various chemical transformations. The compound’s reactivity is primarily due to the strained bicyclic ring system, which makes it susceptible to nucleophilic and electrophilic attacks. The ester groups also play a crucial role in its reactivity, allowing for various functionalization reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Similar structure but with a diene system.
Dimethyl 7-oxa-bicyclo[2.2.1]heptane-2,3-dicarboxylate: Contains an oxygen atom in the ring system.
2,3-Dimethylene-bicyclo[2.2.1]heptane: Similar bicyclic structure but with methylene groups instead of ester groups.
Uniqueness
Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to its specific ester functional groups and the stability provided by the bicyclic ring system. This combination of features makes it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
35436-50-1 |
|---|---|
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C11H16O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h6-9H,3-5H2,1-2H3 |
Clé InChI |
VMPWODPFFNIDSL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2CCC(C2)C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


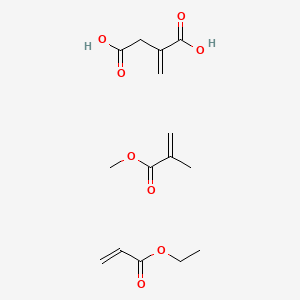
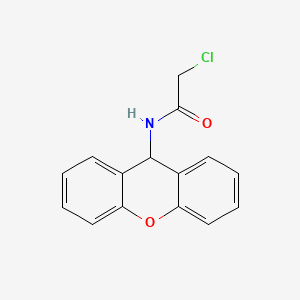

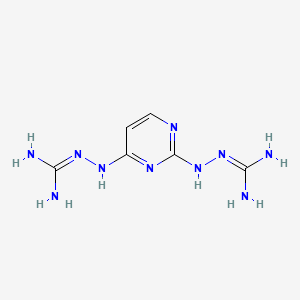
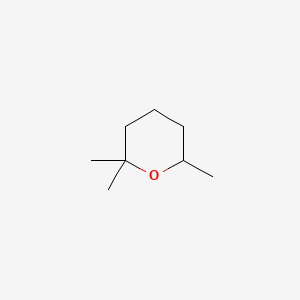
![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)

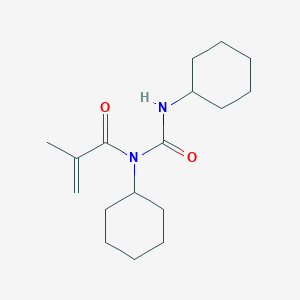
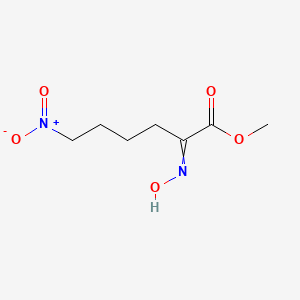
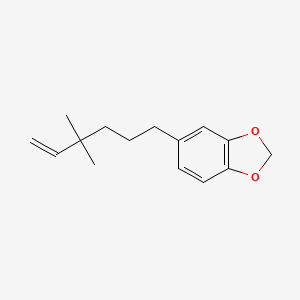
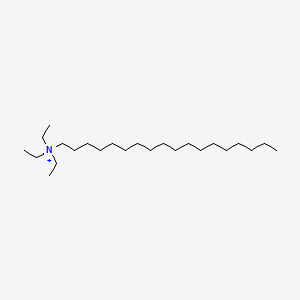
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)

